molecular formula C74H99ClN14O16 B1664295 Abarelix Acetate CAS No. 785804-17-3

Abarelix Acetate

Cat. No. B1664295
M. Wt: 1476.1 g/mol
InChI Key: ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abarelix Acetate, also known as PPI 149 Acetate, is a potent gonadotrophin-releasing hormone (GnRH) antagonist . It is primarily used in oncology to reduce the amount of testosterone made in patients with advanced symptomatic prostate cancer . It was originally marketed by Praecis Pharmaceuticals as Plenaxis .


Molecular Structure Analysis

The molecular structure of Abarelix Acetate is complex, with a molecular formula of C72H95ClN14O14 . It consists of both natural and artificial amino acids .


Chemical Reactions Analysis

The major metabolites of Abarelix are formed via hydrolysis of peptide bonds. There’s no evidence of cytochrome P-450 involvement in the metabolism of Abarelix .


Physical And Chemical Properties Analysis

Abarelix Acetate has a molecular weight of 1416.06 (free base basis) . It is a white to beige film or powder .

Safety And Hazards

Abarelix Acetate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on Abarelix Acetate. One study found that treatment with Abarelix produced a higher percentage of patients who avoided a testosterone surge and had a more rapid time to testosterone suppression with a higher rate of medical castration 1 day after treatment and greater reductions in testosterone, luteinizing hormone, follicle-stimulating hormone, and dihydrotestosterone during the first 2 weeks of treatment compared with leuprolide acetate .

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99ClN14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abarelix Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CI Nkanga, A Fisch, M Rad-Malekshahi… - Advanced drug delivery …, 2020 - Elsevier
… )propane-co-sebacic-acid] (PCPP-SA), triethylene glycol poly(orthoester) and a complex of anionic sodium carmellose (carboxymethyl cellulose) with cationic abarelix acetate. …
Number of citations: 64 www.sciencedirect.com
SR Bathula, SM Akondi, PS Mainkar… - Organic & …, 2015 - pubs.rsc.org
The source or inspiration of many marketed drugs can be traced back to natural product research. However, the chemical structure of natural products covers a wide spectrum from very …
Number of citations: 22 pubs.rsc.org
H Ahmad - 2019 - research-repository.griffith.edu.au
Cancer is a leading cause of deaths in the world. Cytotoxic drugs, target-specific drugs and peptide drugs are major types of the anticancer drugs. Cisplatin, a cytotoxic anticancer drug, …
M Duvnjak, A Villois, F Ramazani - 2023 - Springer
… For example, anionic polymer of sodium carmellose and cationic abarelix acetate, which is developed as LAI. Another LAI technology for peptide formulation is peptide self-assembly …
Number of citations: 3 link.springer.com
P Vlieghe, V Lisowski, J Martinez, M Khrestchatisky - Drug discovery today, 2010 - Elsevier
The decreasing number of approved drugs produced by the pharmaceutical industry, which has been accompanied by increasing expenses for R&D, demands alternative approaches …
Number of citations: 714 www.sciencedirect.com
AL Aguilar - 2011 - ora.ox.ac.uk
… Some examples of FDA-approved GnRH antagonists are abarelix acetate (trademark Plenaxis), cetrorelix acetate (trademark Cetrotide), and degarelix acetate (trademark Firmagon).…
Number of citations: 2 ora.ox.ac.uk
J Rincón, P Cañizares, MT García - 2006 - cfpharma.it
… Abarelix Acetate Provider …
Number of citations: 0 cfpharma.it
SZ Han, SH Lim, S Kim, J Lee, M Goto… - Scientific …, 2016 - Nature Publishing Group
Number of citations: 0
RB Baker - Biotecnología Aplicada, 2001 - elfosscientiae.cigb.edu.cu
Reproducción asistida: controversias. El papel de los agonistas de GnRH y el bloqueo androgénico en el cáncer de próstata. Acciones ováricas de los antagonistas de GnRH. …
Number of citations: 2 elfosscientiae.cigb.edu.cu
ЮМ Дангян, ТО Саргсян, ВТ Дангян… - … . Chemical Journal of …, 2016 - old.ysu.am
321 на стадии клинических испытаний, а 500 синтетических пептидов–на доклинической стадии испытаний. Следует отметить, что большинство из них содержит …
Number of citations: 0 www.old.ysu.am

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